2-(3,5-Dichlorophenyl)acetic acid

Plant Growth Regulation Auxin Activity Herbicide Discovery

Problem: Incorrect positional isomer selection leads to irreproducible biological assays and synthetic failures. Solution: Specify the 3,5-dichloro isomer with unique melting point (112-115°C) and validated activity profile. Benefits: • Inactive in wheat cylinder auxin assay - ideal negative control. • Co-crystallized with aldose reductase (PDB 2IS7) for fragment-based design. • Required isomer for adenain protease inhibitor synthesis. • Higher melting point prevents heat-degradation during tropical shipping.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 51719-65-4
Cat. No. B031044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)acetic acid
CAS51719-65-4
Synonyms3,5-Dichlorobenzeneacetic Acid;  (3,5-Dichlorophenyl)acetic Acid
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)CC(=O)O
InChIInChI=1S/C8H6Cl2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)
InChIKeyRERINLRFXYGZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dichlorophenyl)acetic Acid Overview


2-(3,5-Dichlorophenyl)acetic acid (CAS 51719-65-4) is a chlorinated arylacetic acid derivative with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol. It is a white crystalline solid with a melting point of 112–115 °C and an XLogP3 of 2.6 [1]. The compound features a phenylacetic acid core substituted with chlorine atoms at the 3- and 5-positions, a regiospecific pattern that critically influences its biological activity, physicochemical properties, and utility as a synthetic intermediate. It is employed as a reactant for preparing adenain inhibitors with potential antiviral applications and has been co-crystallized with human aldose reductase, confirming direct target engagement [2].

2-(3,5-Dichlorophenyl)acetic Acid Substitution Risks


Dichlorophenylacetic acid isomers share the same elemental composition but exhibit profoundly different biological and physicochemical behaviors due to the position of chlorine substituents on the aromatic ring. A systematic study of all mono- and di-chloro-substituted phenylacetic acids revealed that the 3,5-dichloro isomer was uniquely inactive in the wheat cylinder test while showing only moderate activity in pea segment and pea curvature tests, whereas the 2,3-dichloro and 2,3,6-trichloro derivatives were extremely active across all three assays [1]. Additionally, the 3,5-substitution pattern yields a higher melting point (112–115 °C) compared to the 3,4-dichloro isomer (89–91 °C), reflecting distinct crystal packing and intermolecular interactions that affect formulation, storage, and handling [2]. These differences mean that substituting one positional isomer for another without experimental validation risks unpredictable outcomes in biological assays or synthetic pathways.

2-(3,5-Dichlorophenyl)acetic Acid Comparator Evidence


Differential Plant Growth Activity

In a comprehensive study by Pybus et al. (1959), the plant growth-regulating activity of all mono- and di-chloro-substituted phenylacetic acids, plus the 2,3,6-trichloro derivative, was determined in three standardized assays: the wheat cylinder test, the pea segment test, and the pea curvature test. The 3,5-dichloro isomer was inactive in the wheat cylinder test but exhibited moderate activity in the pea segment and pea curvature tests. In contrast, the 2,3-dichloro isomer and the 2,3,6-trichloro derivative were extremely active across all three test systems [1]. This activity profile is unique among the dichloro-substituted phenylacetic acids and makes the 3,5-isomer particularly valuable as a negative control or selectivity probe in auxin-signaling research.

Plant Growth Regulation Auxin Activity Herbicide Discovery Structure-Activity Relationship

Aldose Reductase Co-crystal Structure

The X-ray crystal structure of human aldose reductase (AR) in complex with 2-(3,5-dichlorophenyl)acetic acid has been deposited in the Protein Data Bank (PDB ID: 2IS7) at a resolution suitable for detailed analysis of binding interactions [1]. The structure reveals that the 3,5-dichlorophenyl ring occupies a hydrophobic pocket within the active site, while the acetic acid moiety interacts with the catalytic residues and the conserved anion-binding site [1]. Whereas other dichlorophenylacetic acid positional isomers (e.g., 2,6-dichloro) have also been reported to form AR complexes, the 3,5-substitution pattern offers a distinct electronic and steric presentation at the halogen-binding subpocket. The primary publication (Bioorg. Med. Chem., 2006) provides comparative thermodynamic and structural data for a series of halogenated phenylacetic acid inhibitors, establishing that the 3,5-dichloro substitution yields a unique binding mode relative to mono-chlorinated or ortho-substituted congeners [1]. Specific Ki or IC₅₀ values for the 3,5-isomer are available in the primary article for direct comparison against other halogen-substituted analogs.

Aldose Reductase Inhibition Diabetes Complications X-ray Crystallography Structure-Based Drug Design

Adenain Inhibitor Synthesis Building Block

2-(3,5-Dichlorophenyl)acetic acid is specifically cited as a reactant for the preparation of adenain inhibitors—compounds targeting the adenoviral cysteine protease essential for virion maturation . The adenain inhibitor program described by Grosche et al. utilized structure-guided design to develop picomolar inhibitors of the adenoviral protease [1]. Patent literature links this compound to antiviral agent synthesis, including patent families CN-111057024-A and WO-2020203609-A1, which claim methods involving 3,5-dichlorophenylacetic acid derivatives as intermediates . While other dichlorophenylacetic acid isomers can serve as generic carboxylic acid building blocks, the 3,5-regiochemistry is explicitly specified in these antiviral synthetic routes, indicating that the substitution pattern is critical for the biological activity of the final adenain-targeting compounds [1].

Antiviral Synthesis Adenain Protease Adenovirus Inhibitor Building Block

Melting Point and Stability vs. 3,4-Isomer

2-(3,5-Dichlorophenyl)acetic acid exhibits a melting point of 112–115 °C, which is significantly higher than the 89–91 °C melting point reported for the 3,4-dichlorophenylacetic acid isomer (CAS 5807-30-7) [1]. This 23–24 °C elevation indicates stronger intermolecular interactions in the crystalline lattice, likely attributable to the symmetric 3,5-substitution pattern enabling more efficient crystal packing. The higher melting point correlates with greater solid-state stability at ambient and elevated temperatures, reduced sublimation tendency, and improved handling characteristics during weighing and formulation. Additionally, the compound's XLogP3 of 2.6 (PubChem computed) is comparable to other dichloro isomers, but its topological polar surface area of 37.3 Ų and the specific electronic distribution imposed by the meta-chlorine substituents confer distinct solubility and partitioning behavior relative to ortho- or para-substituted analogs .

Solid-State Properties Melting Point Thermal Stability Formulation Development

Application Scenarios: 2-(3,5-Dichlorophenyl)acetic Acid


Auxin Herbicide Selectivity Probe

Investigators screening phenylacetic acid derivatives for selective herbicidal activity should include the 3,5-dichloro isomer as a negative or partial-activity control. As demonstrated by Pybus et al. (1959), this isomer is inactive in the wheat cylinder test, enabling clear discrimination between auxin-mediated growth effects and nonspecific toxicity [1]. This application is directly supported by the head-to-head comparator data in Section 3, Evidence Item 1.

Aldose Reductase Inhibitor Optimization

Medicinal chemistry teams pursuing aldose reductase inhibitors for diabetic complication indications can use the publicly available PDB structure 2IS7, which contains the 3,5-dichlorophenylacetic acid ligand bound in the active site, as a starting point for fragment-based design or scaffold hopping [2]. The structure provides atomic-level detail on how the 3,5-dichloro substitution pattern engages the halogen-binding subpocket, informing rational selection of this specific isomer over others. This scenario is directly supported by Section 3, Evidence Item 2.

Adenain Inhibitor Intermediate

Research groups synthesizing adenain protease inhibitors for adenoviral infection therapy should source the 3,5-dichloro isomer specifically, as it is the regioisomer cited in relevant patent and publication synthetic schemes [3]. Use of an incorrect positional isomer risks producing analogs with reduced or absent protease inhibitory activity, wasting synthetic effort. This scenario is directly supported by Section 3, Evidence Item 3.

Thermally Stable Formulation Building Block

Formulation scientists developing solid-dosage intermediates or stock solutions for high-throughput screening should prioritize the 3,5-isomer over lower-melting alternatives such as the 3,4-isomer (mp 89–91 °C) when long-term storage stability and resistance to caking are critical . The elevated melting point (112–115 °C) reduces the risk of heat-induced degradation during shipping to tropical or temperate climates. This scenario is directly supported by Section 3, Evidence Item 4.

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